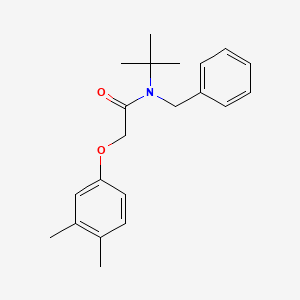![molecular formula C16H17N3O3S B5732781 N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5732781.png)
N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide, also known as NBPT, is a chemical compound used in the field of agriculture as a nitrification inhibitor. It was first synthesized in 1984 and has since gained popularity due to its ability to reduce nitrogen loss in soil.
Mechanism of Action
N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide works by inhibiting the activity of the enzyme urease, which is responsible for the conversion of urea to ammonium. By slowing down this process, this compound reduces the amount of ammonium available for conversion to nitrate, thus reducing nitrogen loss in soil.
Biochemical and Physiological Effects:
This compound has been shown to have no adverse effects on soil microorganisms and plant growth. It does not affect the uptake of other nutrients by plants and does not accumulate in soil over time. This compound has also been shown to have no negative impact on soil pH.
Advantages and Limitations for Lab Experiments
One advantage of using N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide in lab experiments is its ability to reduce nitrogen loss, which can result in more accurate measurements of nitrogen uptake by plants. However, one limitation is that this compound is not effective in all soil types and may not be suitable for all crops.
Future Directions
There are several areas of future research for N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide. One area is the development of more efficient synthesis methods that can reduce the cost of production. Another area is the investigation of the long-term effects of this compound on soil health and crop productivity. Finally, research could be conducted on the use of this compound in combination with other fertilizers and soil amendments to further improve crop yields and reduce nitrogen loss.
Synthesis Methods
N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide is synthesized through a multistep process that involves the reaction of 3-aminobenzoic acid with isobutyryl chloride to form N-(3-isobutyrylamino)benzoic acid. This is then reacted with thiophosgene to form N-(3-isobutyrylamino)benzoyl isothiocyanate. Finally, the product is reacted with furfurylamine to form this compound.
Scientific Research Applications
N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide has been extensively studied for its potential use in agriculture. It is used as a nitrification inhibitor, which means it slows down the conversion of ammonium to nitrate in soil. This helps to reduce nitrogen loss and increase nitrogen use efficiency in crops. This compound has been shown to be effective in reducing nitrate leaching and increasing crop yields in various crops such as wheat, maize, and rice.
properties
IUPAC Name |
N-[[3-(2-methylpropanoylamino)phenyl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-10(2)14(20)17-11-5-3-6-12(9-11)18-16(23)19-15(21)13-7-4-8-22-13/h3-10H,1-2H3,(H,17,20)(H2,18,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAOWKAZNACPPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-[(2,8-dimethyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5732703.png)
![N-(3-chloro-4-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732707.png)

![{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5732723.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B5732735.png)
![2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B5732745.png)

![2-[(3-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5732760.png)




![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5732816.png)
